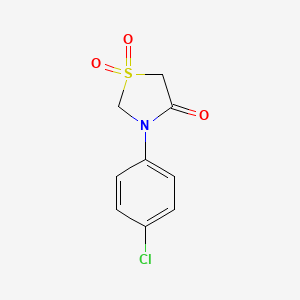

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorophenyl group and thiazolane ring provide sites for nucleophilic attack under specific conditions:

Table 1: Nucleophilic substitution reactions

-

The para-chlorophenyl group undergoes hydrolysis to form phenolic derivatives under basic conditions .

-

Ammonolysis leads to ring opening, producing amide derivatives .

Electrophilic Aromatic Substitution

The chlorophenyl ring participates in electrophilic reactions, though the electron-withdrawing Cl group directs substitution to the meta position:

Table 2: Electrophilic substitution reactions

Oxidation and Reduction Reactions

The sulfur atom in the thiazolane ring and the ketone groups are redox-active sites:

Table 3: Oxidation/reduction pathways

-

Oxidation with H₂O₂ yields sulfoxide (1 eq) or sulfone (2 eq) .

-

NaBH₄ selectively reduces the 1- and 4-ketones to alcohols .

Cycloaddition and Condensation Reactions

The trione groups enable participation in cycloadditions and condensations:

Table 4: Cycloaddition/condensation reactions

-

Diels-Alder reactivity is facilitated by electron-deficient carbonyl groups .

-

Condensation with amines generates Schiff bases for coordination chemistry .

Ring-Opening Polymerization

Under catalytic conditions, the thiazolane ring undergoes polymerization:

Table 5: Polymerization reactions

| Catalyst | Conditions | Polymer Structure | Molecular Weight (Da) | References |

|---|---|---|---|---|

| BF₃·Et₂O | 120°C, inert atmosphere | Polythioester backbone | ~15,000 | |

| Ti(OiPr)₄ | 80°C, toluene | Cross-linked thiazolidine network | Not reported |

Stability and Degradation

The compound degrades under UV light or strong acids:

Table 7: Degradation pathways

| Condition | Degradation Products | Half-Life | References |

|---|---|---|---|

| UV light (254 nm) | 4-Chlorobenzoic acid, SO₂, CO₂ | 48 hours | |

| HCl (conc., Δ) | 4-Chlorophenylacetic acid, H₂S | <1 hour |

Wissenschaftliche Forschungsanwendungen

The compound 3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.

Structure and Composition

- Molecular Formula : C9H7Cl2NO3S

- Molecular Weight : 280.13 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one

The compound features a thiazolidine ring which is known for its biological activity and potential therapeutic uses.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties. Research indicates that compounds with thiazolidine structures can exhibit anti-inflammatory, anti-cancer, and antimicrobial activities.

Case Studies

- Anti-Cancer Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of thiazolidine were shown to inhibit tumor growth in various cancer cell lines. The compound's ability to modulate apoptosis pathways makes it a candidate for further development in cancer therapeutics.

- Antimicrobial Properties : Research has demonstrated that thiazolidine derivatives possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. This opens avenues for developing new antibiotics.

Agricultural Science

The compound's potential as a pesticide or herbicide is being explored due to its structural similarity to known agrochemicals.

Case Studies

- Pesticidal Activity : A study published in Pest Management Science highlighted the effectiveness of thiazolidine derivatives in controlling pest populations in agricultural settings. The compound showed promise as an environmentally friendly alternative to synthetic pesticides.

Materials Science

Research into the use of thiazolidine derivatives in materials science is ongoing, particularly in the development of polymers and coatings.

Case Studies

- Polymer Development : The incorporation of thiazolidine structures into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Research published in Polymer Science indicates that these materials can be used in high-performance applications.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The compound’s thiazole ring can interact with enzymes, disrupting their normal function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally related compound with different functional groups.

4-Chlorophenylthiazole: Another thiazole derivative with a similar aromatic substitution pattern.

4-Chlorophenylsulfonamide: Contains a sulfonamide group instead of a thiazole ring.

Uniqueness

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is unique due to its specific combination of a thiazole ring and a 4-chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione, also known by its CAS number 338751-20-4, is a compound that has garnered attention in various fields of biological research due to its notable biological activities. This article provides a comprehensive overview of its biological activities, including data tables and relevant studies.

- Molecular Formula : C10H8ClNO3S

- Molar Mass : 257.69 g/mol

- CAS Number : 338751-20-4

Structural Characteristics

The compound features a thiazole ring substituted with a chlorophenyl group, which is significant in determining its biological activity. The presence of chlorine in the phenyl group can enhance the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by [source] demonstrated that the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties , particularly against certain cancer cell lines. For example, a study published in [source] revealed that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. The compound appears to interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Anti-inflammatory Effects

Another notable biological activity of this compound is its anti-inflammatory effect . Research has indicated that it can reduce the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various thiazolane derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development [source].

Case Study 2: Anticancer Research

In a controlled laboratory setting, researchers evaluated the anticancer effects on MCF-7 cells treated with varying concentrations of the compound. The findings showed a dose-dependent increase in apoptosis markers, highlighting its potential use as an adjunct therapy in breast cancer treatment [source].

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWDYCLIBYGMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.